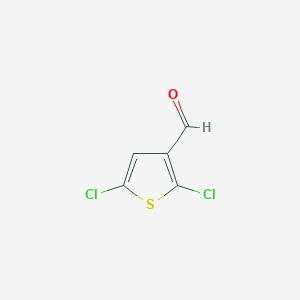
2,5-二氯噻吩-3-甲醛
描述
2,5-Dichlorothiophene-3-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that consist of a five-membered ring containing four carbon atoms and one sulfur atom. The presence of chlorine and aldehyde functional groups in 2,5-Dichlorothiophene-3-carbaldehyde suggests that it is a reactive molecule that can participate in various chemical reactions, particularly those involving nucleophilic addition to the carbonyl carbon.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, a novel unexpected domino reaction of vinyl azides with 1,4-dithiane-2,5-diol has been developed to produce 3,5-disubstituted-4-aminothiophene-2-carbaldehydes in an efficient and eco-friendly manner . Another approach involves the polymerization of thiophene-2-carbaldehyde using hydrochloric acid as a catalyst in alcohol, resulting in a polymer with unique morphological properties . Additionally, a domino Vilsmeier–Haack reaction/ring closure sequence has been utilized to synthesize a series of benzfused 3-chlorothiophene-2-carbaldehydes . A regioselective synthesis method using a chemo- and regioselective Br/Li exchange reaction has also been reported for the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized using various spectroscopic techniques. For example, the structure of a polymer derived from thiophene-2-carbaldehyde was determined using FT/IR, 1H-NMR, EDX, and XPS, and its morphology was examined using SEM . In another study, the structure of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene was determined by NMR, IR, and elemental analysis .
Chemical Reactions Analysis
Thiophene derivatives can undergo a range of chemical reactions. For instance, 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde has been shown to participate in thioacetalization, chloromethylation, and oxidation reactions, leading to various products including oligomers and carboxylic acids . The reactivity of thiophene derivatives can be further explored to synthesize complex molecules such as 4,5-dihydrothieno[3,2-c]quinolines and their functionalized derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be quite diverse. The polymerization of thiophene-2-carbaldehyde results in spherical particles with rough surfaces that form clusters . The photoluminescence properties of thiophene derivatives have been studied, revealing absorption bands corresponding to π-π transitions and emissive peaks in both chloroform solution and solid state . These properties are important for potential applications in materials science, such as in the development of fluorescent dyes or electronic materials .
科学研究应用
合成和表征杂环化合物
2,5-二氯噻吩-3-甲醛在合成杂环化合物中起着至关重要的作用。一个显著的应用涉及其在合成含卤代噻吩的杂环香豆素中的应用。通过弗里德尔-克拉夫茨酰化反应,合成了杂环酮,如3-乙酰基-2,5-二氯噻吩,然后利用这些酮来产生噻吩香豆素。这些香豆素是通过克莱森-施密特反应与各种杂环醛在碱性介质如氢氧化钠存在下反应而形成的。通过光谱数据分析,包括红外光谱、质谱、1H和13C核磁共振,确认了合成的化合物的结构,突显了2,5-二氯噻吩-3-甲醛在创建复杂杂环结构中的化学多样性和适用性 (Al-Maqtari, Jamalis, & Sirat, 2015)。
光化学合成
另一个重要的应用是在光化学合成中观察到的,其中2,5-二氯噻吩-3-甲醛的衍生物,如5-溴和5-碘噻吩-2-甲醛被使用。当这些化合物在苯溶液中照射时,产生苯衍生物,展示了卤代噻吩在光化学条件下的反应性。这个过程展示了2,5-二氯噻吩-3-甲醛衍生物在通过光化学反应合成复杂有机结构方面的潜力,其中含碘化合物在这些条件下显示出更高的反应性和稳定性 (Antonioletti et al., 1986)。
属性
IUPAC Name |
2,5-dichlorothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHQASYUHZFSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383883 | |
| Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorothiophene-3-carbaldehyde | |
CAS RN |
61200-60-0 | |
| Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

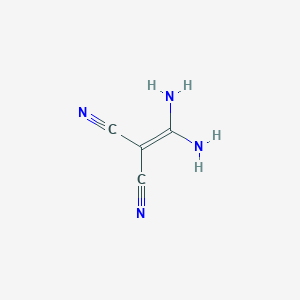
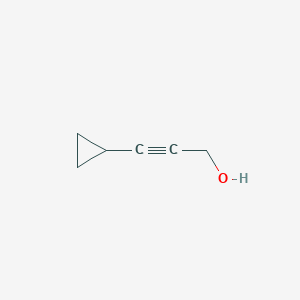
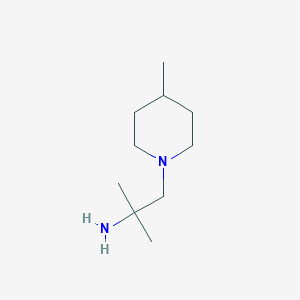
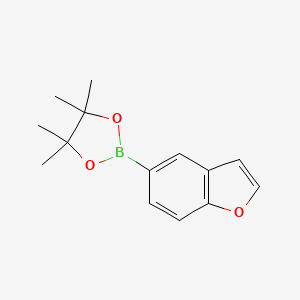
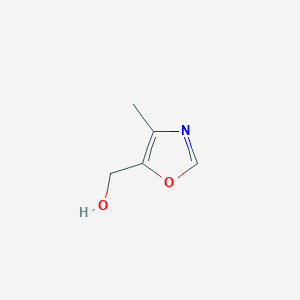



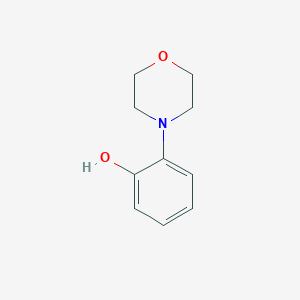

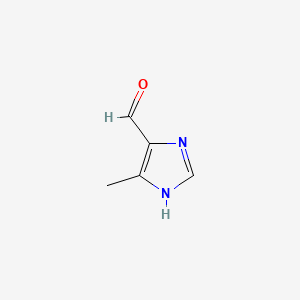
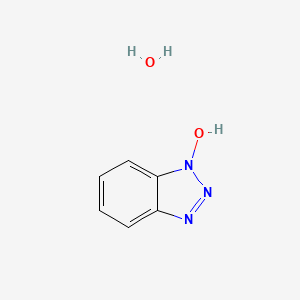
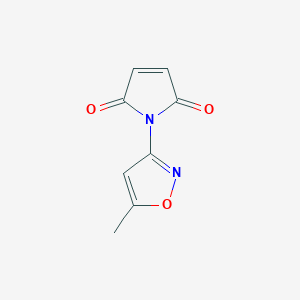
![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)